2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide
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Overview
Description
2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research has shown that derivatives of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, a compound related to your query, have been synthesized and evaluated for their antitumor activities. These compounds, including those with pyrimidine and coumarin rings, demonstrated high inhibitory effects on various human cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, indicating potential applications in cancer therapy (Shams et al., 2010).
In Vitro Cytotoxic Activity
Another study explored the synthesis and in vitro cytotoxic activity of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives. This research found that certain compounds in this category inhibited cancer cell growth in various cell lines, which suggests the potential for these derivatives in developing new anticancer agents (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Agents
Derivatives of benzofuranyl; triazines; oxadiazepines; and thiazolopyrimidines, akin to your query compound, have been synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds showed significant activity in inhibiting COX-2 enzymes and exhibited analgesic and anti-inflammatory effects, presenting potential for therapeutic applications in these domains (Abu‐Hashem et al., 2020).
Synthesis and Insecticidal Assessment
A study on the synthesis of heterocycles incorporating a thiadiazole moiety, using 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, revealed its insecticidal properties against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agriculture and pest control (Fadda et al., 2017).
Antimicrobial and Molluscicidal Activities
Research into benzimidazole derivatives, which bear structural resemblance to your query compound, demonstrated antimicrobial and molluscicidal activities. These findings suggest potential applications in treating microbial infections and controlling molluscan pests (Nofal et al., 2002).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of benzofuro[3,2-d]pyrimidines , which are known to have diverse biological activities.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its structural similarity to other benzofuro[3,2-d]pyrimidines , it might be involved in similar biochemical pathways.
properties
IUPAC Name |
2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-3-14-8-7-9-15(12-14)23-18(26)13-29-22-24-19-16-10-5-6-11-17(16)28-20(19)21(27)25(22)4-2/h5-12H,3-4,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAJSKKTFIKCDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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